3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine
Brand Name: Vulcanchem
CAS No.: 337368-14-6
VCID: VC0027740
InChI: InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine

CAS No.: 337368-14-6

Reference Standards

VCID: VC0027740

Molecular Formula: C18H20N2O5

Molecular Weight: 344.4 g/mol

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine - 337368-14-6

CAS No. 337368-14-6
Product Name 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine
Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
IUPAC Name (2S)-3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1
Standard InChIKey YEJVEYKTTRBOEA-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CNOCC2=CC=CC=C2)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O
Synonyms 3-[(Phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-L-alanin_x000B_
PubChem Compound 11279376
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator